3,5-Dibromoquinoline

Description

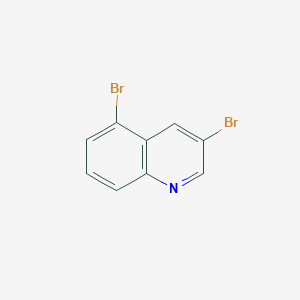

Structure

3D Structure

Properties

IUPAC Name |

3,5-dibromoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2N/c10-6-4-7-8(11)2-1-3-9(7)12-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBADFXOMCWHDMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)Br)C(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70546026 | |

| Record name | 3,5-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101861-59-0 | |

| Record name | 3,5-Dibromoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70546026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3,5-Dibromoquinoline: Structure, Properties, and Synthetic Utility

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of approved drugs and biologically active compounds.[1][2] This nitrogen-containing heterocyclic system is fundamental to the development of therapeutics ranging from anticancer to antimicrobial agents.[3][4] Within this important class of molecules, functionalized derivatives serve as critical building blocks for creating novel molecular architectures. 3,5-Dibromoquinoline is one such derivative, distinguished by the strategic placement of two bromine atoms on the quinoline core. This specific arrangement imparts unique reactivity, establishing this compound as a highly versatile intermediate for organic synthesis, particularly in the realms of drug discovery and materials science.[5] The two bromine atoms act as synthetic handles, enabling a wide array of chemical modifications through modern cross-coupling reactions.[5] This guide provides an in-depth technical overview of the chemical structure, properties, spectroscopic characterization, and synthetic applications of this compound for researchers, scientists, and drug development professionals.

Chemical Identity and Molecular Structure

The foundational step in characterizing any chemical entity is the precise definition of its identity and structure. This compound is an aromatic heterocyclic compound composed of a benzene ring fused to a pyridine ring, with bromine substituents at the 3- and 5-positions.[5]

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [5][6] |

| CAS Number | 101861-59-0 | [7][8] |

| Molecular Formula | C₉H₅Br₂N | [6][7] |

| Molecular Weight | 286.95 g/mol | [6][7] |

| InChI Key | IBADFXOMCWHDMS-UHFFFAOYSA-N | [5][8] |

graph "this compound" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="0,0!", fontcolor="#4285F4"]; C2 [label="C", pos="1.2,-0.7!", fontcolor="#202124"]; C3 [label="C", pos="2.4,0!", fontcolor="#202124"]; C4 [label="C", pos="2.4,1.4!", fontcolor="#202124"]; C4a [label="C", pos="1.2,2.1!", fontcolor="#202124"]; C5 [label="C", pos="1.2,3.5!", fontcolor="#202124"]; C6 [label="C", pos="0,4.2!", fontcolor="#202124"]; C7 [label="C", pos="-1.2,3.5!", fontcolor="#202124"]; C8 [label="C", pos="-1.2,2.1!", fontcolor="#202124"]; C8a [label="C", pos="0,1.4!", fontcolor="#202124"]; Br3 [label="Br", pos="3.8,-0.7!", fontcolor="#EA4335"]; Br5 [label="Br", pos="2.6,4.2!", fontcolor="#EA4335"]; // Define edges for bonds N1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C4a [style=double]; C4a -- C5 [style=solid]; C5 -- C6 [style=double]; C6 -- C7 [style=solid]; C7 -- C8 [style=double]; C8 -- C8a [style=solid]; C8a -- N1 [style=double]; C4a -- C8a [style=solid]; C3 -- Br3 [style=solid]; C5 -- Br5 [style=solid];

}

Physicochemical Properties

The physical and chemical properties of this compound are crucial for determining appropriate reaction conditions, solvents, and purification methods. The presence of two heavy bromine atoms significantly influences its molecular weight and solubility profile.

| Property | Value | Source(s) |

| Appearance | White Solid | [5] |

| Solubility | Very slightly soluble (0.15 g/L at 25 °C) | [7] |

| Storage | Ambient temperatures | [7] |

| Monoisotopic Mass | 284.87887 Da | [7] |

| Topological Polar Surface Area | 12.9 Ų | [7] |

Spectroscopic Characterization: A Self-Validating System

Unambiguous structural elucidation is paramount in chemical research and drug development. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provides a self-validating system to confirm the identity and purity of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy offers detailed insight into the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy : The proton NMR spectrum provides information on the chemical environment and connectivity of protons. For this compound, the aromatic protons are expected to appear in the downfield region (typically δ 7.0–9.5 ppm). This significant deshielding is a direct consequence of the anisotropic effect of the aromatic rings and the electron-withdrawing nature of the heterocyclic nitrogen atom and the two bromine substituents.

-

¹³C NMR Spectroscopy : The carbon NMR spectrum is complementary to ¹H NMR, providing signals for all carbon atoms, including the quaternary carbons to which the bromine atoms and the ring fusion carbons are attached. This technique is essential for confirming the carbon backbone of the molecule.

The causality behind this experimental choice is to obtain high-resolution data for definitive structural confirmation.

-

Sample Preparation : Accurately weigh 5-10 mg of the this compound sample.

-

Dissolution : Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.

-

Internal Standard : Ensure the solvent contains a small amount of tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to δ 0.00 ppm.

-

Instrument Setup : Place the NMR tube in the spectrometer and lock onto the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

-

Acquisition : Acquire the Free Induction Decay (FID) data. Co-adding multiple scans (e.g., 16 or 32) is standard practice to improve the signal-to-noise ratio, ensuring weak signals are clearly resolved.

-

Processing : Apply a Fourier transform to the FID data and phase the resulting spectrum to obtain a clear, interpretable baseline.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of a molecule. For dibrominated compounds, it offers a particularly definitive signature.

-

Molecular Ion Peak : MS analysis will confirm the molecular weight of this compound.

-

Characteristic Isotopic Pattern : A key self-validating feature is the isotopic pattern caused by the two naturally occurring isotopes of bromine, ⁷⁹Br and ⁸¹Br, which exist in an approximate 1:1 ratio.[9] This results in a distinctive cluster of peaks for the molecular ion [M]⁺ and any fragments containing two bromine atoms:

-

M⁺ peak : Corresponds to the ion with two ⁷⁹Br isotopes.

-

[M+2]⁺ peak : Corresponds to the ion with one ⁷⁹Br and one ⁸¹Br isotope. Its intensity will be approximately twice that of the M⁺ peak.

-

[M+4]⁺ peak : Corresponds to the ion with two ⁸¹Br isotopes, with an intensity similar to the M⁺ peak.

-

This characteristic 1:2:1 intensity ratio is a clear and trustworthy confirmation of a dibrominated compound.[9][10] Any fragment ion containing a single bromine atom will exhibit a simpler 1:1 isotopic pattern for its [M]⁺ and [M+2]⁺ peaks.[10][11]

Synthesis and Reactivity

The synthetic utility of this compound is rooted in the reactivity of its two C-Br bonds, which serve as versatile handles for diversification.

General Synthetic Strategies

The synthesis of specifically substituted quinolines like this compound often requires multi-step pathways to control the placement of substituents. Classic methods like the Skraup synthesis , which involves reacting an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent, are foundational for creating the quinoline core.[12][13] By starting with a pre-functionalized aniline, substituents can be incorporated into the benzene portion of the ring system.[13] Subsequent halogenation steps would then be required to install the bromine atoms at the desired positions.

Reactivity and Application in Cross-Coupling Reactions

The true value of this compound in modern organic synthesis lies in its application as a substrate in palladium-catalyzed cross-coupling reactions.[5][14] These reactions have revolutionized synthetic chemistry by enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.[15][16][17]

-

Suzuki-Miyaura Coupling : This is one of the most powerful methods for forming C-C bonds. It involves the reaction of this compound with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[18][19][20] This reaction is instrumental for introducing aryl, heteroaryl, or alkyl groups, allowing for the synthesis of complex biaryl structures.[18] The choice of catalyst, ligands, and base is critical for achieving high yields and can be tuned to favor reaction at one bromine position over the other (regioselectivity), a key challenge in the functionalization of dihaloarenes.[21]

-

Buchwald-Hartwig Amination : This reaction is a cornerstone for the formation of C-N bonds.[22][23] It enables the coupling of this compound with a wide range of primary or secondary amines, providing access to a diverse array of amino-substituted quinolines.[22] These products are of significant interest in medicinal chemistry, as the amino group can serve as a key pharmacophore for interacting with biological targets.

The inherent electronic differences between the C3 and C5 positions on the quinoline ring can potentially be exploited to achieve regioselective or sequential couplings, further enhancing the synthetic utility of this platform.

Applications in Research and Drug Development

The ability to systematically modify the this compound scaffold makes it an invaluable tool for generating libraries of compounds for biological screening.

-

Anticancer Research : The quinoline core is present in numerous anticancer agents.[1][3][24] Derivatives of bromoquinolines have been investigated for their ability to inhibit key cellular processes in cancer cells, such as topoisomerase activity or tubulin polymerization.[25][26] By using this compound as a starting point, researchers can synthesize novel analogues to probe structure-activity relationships (SAR) and develop more potent and selective anticancer drug candidates.[27]

-

Antifungal and Antibacterial Agents : Substituted quinolines have a long history of use as antimicrobial agents.[2][4] Research has shown that certain dibromoquinoline derivatives exhibit potent, broad-spectrum antifungal activity.[5] The mechanism of action can involve novel pathways, such as the disruption of metal ion homeostasis in fungal cells, offering potential solutions to combat drug-resistant infections.[5]

Conclusion

This compound is a strategically functionalized heterocyclic compound with significant value as a synthetic intermediate. Its well-defined structure, characterized by two reactive bromine atoms, provides a versatile platform for molecular diversification through robust and reliable palladium-catalyzed cross-coupling reactions. This capability allows researchers in medicinal chemistry and materials science to efficiently construct libraries of novel substituted quinolines. The proven biological potential of the quinoline scaffold in areas such as oncology and infectious diseases ensures that this compound will continue to be a molecule of high interest for the development of next-generation therapeutics and advanced materials.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 4. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound|Antifungal & Anticancer Research [benchchem.com]

- 6. jk-sci.com [jk-sci.com]

- 7. Page loading... [guidechem.com]

- 8. This compound, 96% | Fisher Scientific [fishersci.ca]

- 9. benchchem.com [benchchem.com]

- 10. C2H4Br2 BrCH2CH2Br mass spectrum of 1,2-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,2-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. savemyexams.com [savemyexams.com]

- 12. organicreactions.org [organicreactions.org]

- 13. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

- 14. jocpr.com [jocpr.com]

- 15. Palladium-catalyzed Cross-coupling Reactions [sigmaaldrich.cn]

- 16. researchgate.net [researchgate.net]

- 17. nobelprize.org [nobelprize.org]

- 18. benchchem.com [benchchem.com]

- 19. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 24. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

- 26. researchgate.net [researchgate.net]

- 27. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 3,5-Dibromoquinoline from 1,2,3,4-Tetrahydroquinoline

Abstract

Quinoline and its halogenated derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. This technical guide provides a comprehensive overview of the synthesis of 3,5-dibromoquinoline, a valuable building block for drug discovery, starting from the readily available precursor, 1,2,3,4-tetrahydroquinoline. We will delve into the mechanistic underpinnings of the key chemical transformations—electrophilic aromatic substitution and oxidative aromatization—and present a modern, efficient one-pot protocol utilizing N-Bromosuccinimide (NBS). This document is intended for researchers, chemists, and professionals in the field of drug development, offering both theoretical insights and practical, step-by-step experimental procedures designed to ensure reproducibility and success.

Introduction: Strategic Importance and Synthetic Overview

The quinoline framework is a cornerstone in pharmaceutical development, present in a multitude of compounds with significant biological activity. The strategic introduction of bromine atoms onto this scaffold provides versatile chemical handles for further molecular elaboration through cross-coupling reactions (e.g., Suzuki, Sonogashira), nucleophilic substitutions, and other transformations, enabling the generation of diverse compound libraries for screening.[1]

The synthesis of this compound from 1,2,3,4-tetrahydroquinoline is a multi-faceted process that involves two fundamental transformations:

-

Bromination: The introduction of bromine atoms onto the quinoline core.

-

Oxidation (Dehydrogenation): The aromatization of the saturated heterocyclic ring to form the stable quinoline system.

While these steps can be performed sequentially, modern synthetic approaches have developed efficient one-pot methods where both bromination and dehydrogenation occur in a single reaction vessel.[1][2] This guide will focus on a facile and effective one-pot approach using N-Bromosuccinimide (NBS), which ingeniously serves as both the electrophilic bromine source and the oxidant for aromatization.[1]

Mechanistic Foundations of the Synthesis

A thorough understanding of the underlying reaction mechanisms is critical for troubleshooting, optimization, and adapting the protocol for different substrates. The transformation from 1,2,3,4-tetrahydroquinoline to a polybromoquinoline is not a single, straightforward reaction but a cascade of events.

Pillar 1: Electrophilic Aromatic Substitution (SEAr) - The Initial Bromination

The initial bromination of the 1,2,3,4-tetrahydroquinoline starting material proceeds via a classic electrophilic aromatic substitution (SEAr) mechanism.[3][4][5]

-

Activation and Directing Effects: The secondary amine within the saturated heterocyclic ring is a potent activating group. Through resonance, it donates electron density to the fused benzene ring, making it highly susceptible to electrophilic attack. This activation is directed primarily to the ortho and para positions relative to the amine, which correspond to the C6 and C8 positions.[6]

-

Mechanism: An electrophilic bromine species (Br⁺), typically generated from a bromine source like Br₂ or NBS, attacks the electron-rich aromatic ring. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[4][7][8] A subsequent deprotonation step restores the aromaticity of the benzene ring, yielding a brominated tetrahydroquinoline, most commonly 6,8-dibromo-1,2,3,4-tetrahydroquinoline.[9]

Pillar 2: NBS-Mediated Oxidative Aromatization

Achieving the final this compound product requires not only the initial SEAr but also the dehydrogenation of the tetrahydroquinoline ring and subsequent bromination of the newly formed aromatic pyridine ring. N-Bromosuccinimide is uniquely suited for this, acting as both an electrophile and an oxidant.[2] The complete mechanism is believed to proceed through a radical pathway for the dehydrogenation step.[1][2]

The proposed cascade is as follows:

-

Initial SEAr: As described above, yielding 6,8-dibromotetrahydroquinoline.

-

Radical Dehydrogenation: NBS initiates a radical process, abstracting hydrogen atoms from the saturated ring, leading to the formation of a dihydroquinoline intermediate and ultimately the fully aromatic quinoline ring.

-

Further Bromination: The newly formed, electron-deficient quinoline ring can then undergo further bromination at positions less activated in the starting material, such as C3 and C5, under the reaction conditions to yield the final polybrominated product.

This one-pot cascade avoids the isolation of intermediates and provides a direct route to highly functionalized quinolines.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is adapted from established methodologies for the NBS-mediated bromination and dehydrogenation of tetrahydroquinolines.[1][2]

Reagents and Materials

| Reagent/Material | Formula | M.W. | Quantity (for 1 mmol scale) | Purpose |

| 1,2,3,4-Tetrahydroquinoline | C₉H₁₁N | 133.19 | 133 mg (1 mmol) | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | ~889 mg (5 mmol) | Brominating Agent & Oxidant |

| Chloroform (CHCl₃) | CHCl₃ | 119.38 | 10 mL | Solvent |

| Saturated NaHCO₃ (aq) | NaHCO₃ | 84.01 | As needed | Quenching/Work-up |

| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | As needed | Drying Agent |

| Silica Gel | SiO₂ | 60.08 | As needed | Chromatography |

| Eluent (e.g., Hexane/EtOAc) | - | - | As needed | Chromatography |

Safety Precautions:

-

Work in a well-ventilated fume hood at all times.

-

N-Bromosuccinimide (NBS) is a lachrymator and corrosive. Avoid inhalation and contact with skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

-

Chloroform is a suspected carcinogen and is toxic. Handle with extreme care.

Step-by-Step Procedure

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1,2,3,4-tetrahydroquinoline (1.0 mmol, 133 mg).

-

Dissolution: Dissolve the starting material in chloroform (10 mL).

-

NBS Addition: At room temperature, add N-Bromosuccinimide (5.0 mmol, 889 mg) to the stirring solution. Crucially, the NBS should be added portion-wise over 10-15 minutes to control the reaction exotherm and progression.

-

Reaction: Allow the mixture to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction time can vary but is typically in the range of a few hours.

-

Quenching: Once the reaction is complete, carefully quench the mixture by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with chloroform or dichloromethane (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Purification

The crude product will likely be a mixture of polybrominated quinolines and byproducts. Purification is essential to isolate the desired this compound.

-

Flash Column Chromatography: This is the recommended method for purification.[10]

-

Adsorbent: Silica gel. It may be beneficial to deactivate the silica gel by pre-treating it with a solvent system containing a small amount (~0.5%) of triethylamine to prevent product degradation on the acidic silica.[11]

-

Eluent: A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 2% EtOAc in hexane) and gradually increase the polarity.

-

Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

-

-

Recrystallization: If a solid is obtained and is of sufficient purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be an effective final purification step.[10]

Characterization and Analytical Control

The identity and purity of the final product must be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure, including the substitution pattern on the quinoline ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern characteristic of a dibrominated compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the final purity of the compound.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Reaction | Insufficient NBS; Short reaction time. | Add an additional equivalent of NBS. Allow the reaction to stir for a longer duration, monitoring by TLC. |

| Low Yield | Product degradation during work-up or purification; Mechanical losses. | Perform work-up quickly. Use deactivated silica gel for chromatography.[11] Ensure efficient extraction. |

| Complex Product Mixture | Reaction is non-selective; Over-bromination. | Carefully control the stoichiometry of NBS. Slower, portion-wise addition may improve selectivity. |

| Product Streaking on TLC | Compound is basic and interacting strongly with acidic silica gel. | Add a small amount of triethylamine (0.1-1%) to the TLC eluent to improve spot shape.[11] |

Conclusion

The synthesis of this compound from 1,2,3,4-tetrahydroquinoline is a powerful transformation for generating valuable intermediates in drug discovery. The one-pot method utilizing N-Bromosuccinimide offers a facile and efficient route, combining electrophilic bromination and oxidative dehydrogenation into a single, streamlined operation.[1] A foundational understanding of the complex, multi-step mechanism is paramount for successful execution and optimization. By following the detailed protocol and purification strategies outlined in this guide, researchers can reliably produce this important chemical building block for further synthetic exploration.

References

- Benchchem. (n.d.). Regioselective Bromination of 1,2,3,4-Tetrahydroquinoline: Application Notes and Protocols.

- Cervera-Aparisi, A., et al. (n.d.). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. National Institutes of Health (PMC).

- BYJU'S. (n.d.). Bromination via a Free Radical Mechanism.

- Organic Chemistry Class Notes. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination.

- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.

- Royal Society of Chemistry. (n.d.). Selective electrochemical oxidation of tetrahydroquinolines to 3,4-dihydroquinolones. Green Chemistry.

- Benchchem. (n.d.). Technical Support Center: Synthesis and Purification of 3-Bromoquinoline.

- Song, X., et al. (n.d.). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study. RSC Publishing.

- ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6).

- Chemistry LibreTexts. (2024, September 30). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.

- Royal Society of Chemistry. (2022, May 13). Selective Electrochemical Oxidation of Tetrahydroquinolines to 3,4-Dihydroquinolones. Green Chemistry. DOI:10.1039/D2GC00162D.

- ResearchGate. (n.d.). Thermodynamics of tetrahydroquinoline oxidation. The detailed....

- Khan Academy. (n.d.). Bromination of benzene (video).

- National Institutes of Health (PMC). (n.d.). Oxidative Rearomatization of Tetrahydroisoquinolines Promoted by Pyridine-N-oxide.

- ResearchGate. (2016, April 28). Metabolic Aromatization of N-Alkyl-1,2,3,4-Tetrahydroquinoline Substructures to Quinolinium by Human Liver Microsomes and Horseradish Peroxidase.

- Semantic Scholar. (n.d.). OXIDATION OF 1,2,3,4-TETRAHYDROISOQUINOLINES TO 3,4-DIHYDROISOQUINOLINES WITH MOLECULAR OXYGEN CATALYZED BY COPPER(II) CHLORIDE.

- ResearchGate. (2025, August 9). Bromination of 2-phenyl-1,2,3,4-tetrahydroquinolines.

- RSC Publishing. (2023, November 15). NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study.

- Benchchem. (n.d.). Purification challenges for bromoquinoline compounds.

Sources

- 1. NBS-mediated bromination and dehydrogenation of tetrahydro-quinoline in one pot: scope and mechanistic study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. byjus.com [byjus.com]

- 4. fiveable.me [fiveable.me]

- 5. Khan Academy [khanacademy.org]

- 6. benchchem.com [benchchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Characterization of 3,5-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 3,5-dibromoquinoline, a key intermediate in synthetic organic chemistry. This document will delve into the principles and practical aspects of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) as they apply to the structural elucidation of this compound. By synthesizing theoretical underpinnings with field-proven insights, this guide aims to equip researchers with the knowledge to confidently analyze and interpret the spectroscopic data of this compound and related halogenated heterocyclic systems.

Introduction: The Significance of this compound

This compound is a halogenated derivative of quinoline, a heterocyclic aromatic compound. The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs with diverse biological activities. The bromine atoms at the 3- and 5-positions of the quinoline ring serve as versatile synthetic handles, enabling further functionalization through various cross-coupling reactions to generate novel molecular architectures.[1] Accurate and unambiguous structural characterization is paramount for any downstream applications, and this is achieved through a combination of modern spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Structure

NMR spectroscopy is the most powerful tool for the unambiguous structural assignment of organic molecules. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, the precise connectivity of atoms within a molecule can be determined.

Theoretical Framework

¹H NMR Spectroscopy provides information about the chemical environment of protons. For this compound, the aromatic protons are expected to resonate in the downfield region (typically δ 7.0–9.5 ppm) due to the deshielding effects of the aromatic ring currents and the electron-withdrawing nature of the nitrogen atom and bromine substituents.[1] The substitution pattern will dictate the multiplicity of the signals (singlet, doublet, triplet, etc.) and the magnitude of the coupling constants (J-values), which reveal the spatial relationship between neighboring protons.

¹³C NMR Spectroscopy provides information about the carbon skeleton of the molecule. Carbons directly attached to the electronegative bromine atoms are expected to be shielded compared to unsubstituted aromatic carbons, while the carbons in the vicinity of the nitrogen atom will be deshielded. The chemical shifts of the carbon atoms provide a unique fingerprint of the molecule.[1]

Predicted ¹H and ¹³C NMR Data

While a publicly available, experimentally verified NMR spectrum for this compound is not readily found in the searched literature, predictive tools and data from analogous compounds can provide a reliable estimation of the expected chemical shifts.[2]

Table 1: Predicted NMR Data for this compound

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Proton | δ (ppm) |

| H-2 | ~8.9 |

| H-4 | ~8.4 |

| H-6 | ~7.8 |

| H-7 | ~7.6 |

| H-8 | ~8.1 |

Note: These are predicted values and may differ from experimental results. The prediction is based on the analysis of similar dibromoquinoline isomers and general principles of NMR spectroscopy.

Experimental Protocol for NMR Analysis

The following protocol outlines a standardized procedure for acquiring high-quality NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and the absence of interfering solvent signals in the regions of interest.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

-

-

Instrument Setup and Data Acquisition:

-

The NMR spectra should be recorded on a high-field spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Acquire a ¹H NMR spectrum using a standard pulse sequence. Key parameters to consider include the number of scans, relaxation delay, and acquisition time.

-

Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A sufficient number of scans is necessary due to the low natural abundance of the ¹³C isotope.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase the spectra and perform baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

-

Integrate the ¹H NMR signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to establish proton-proton connectivity.

-

Assign the signals in both the ¹H and ¹³C spectra to the corresponding atoms in the this compound structure. 2D NMR experiments such as COSY, HSQC, and HMBC can be invaluable for unambiguous assignments.[1]

-

Caption: Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Molecular vibrations, such as stretching and bending of bonds, absorb infrared radiation at characteristic frequencies.

Theoretical Framework

The IR spectrum of this compound is expected to be dominated by absorptions arising from the quinoline ring system. Key vibrational modes to anticipate include:

-

Aromatic C-H stretching: Typically observed above 3000 cm⁻¹.

-

C=C and C=N stretching: These vibrations within the aromatic rings usually appear in the 1600-1450 cm⁻¹ region.

-

C-Br stretching: These absorptions are expected in the fingerprint region, typically below 800 cm⁻¹.

-

Aromatic C-H out-of-plane bending: The pattern of these bands in the 900-675 cm⁻¹ region can sometimes provide information about the substitution pattern on the aromatic rings.

Predicted IR Absorption Bands

Based on the functional groups present in this compound, the following characteristic absorption bands are expected.

Table 2: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| C=C Aromatic Ring Stretch | 1600 - 1585 |

| C=C & C=N Aromatic Ring Stretch | 1500 - 1400 |

| C-H In-plane Bending | 1250 - 1000 |

| C-H Out-of-plane Bending | 900 - 675 |

| C-Br Stretch | < 800 |

Experimental Protocol for FTIR Analysis

Attenuated Total Reflectance (ATR) is a common and convenient sampling technique for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the clean, empty ATR accessory.

-

-

Sample Analysis:

-

Place a small amount of powdered this compound onto the ATR crystal.

-

Apply uniform pressure using the ATR press to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum. The number of scans can be adjusted to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Identify and label the major absorption bands and assign them to the corresponding functional group vibrations.

-

Caption: Workflow for FTIR Spectroscopic Analysis via ATR.

Mass Spectrometry (MS): Determining Molecular Weight and Formula

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a highly sensitive method used to determine the molecular weight and elemental composition of a compound.

Theoretical Framework

For this compound, the most crucial feature in the mass spectrum will be the isotopic pattern of the molecular ion peak. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 natural abundance.[1] Consequently, a molecule containing two bromine atoms will exhibit a characteristic M, M+2, and M+4 peak cluster with relative intensities of approximately 1:2:1.[1][3] This pattern is a definitive indicator of a dibrominated compound.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental formula (C₉H₅Br₂N).

Predicted Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | m/z (Calculated) | Relative Intensity |

| [M]⁺ (C₉H₅⁷⁹Br₂N) | 284.8789 | ~25% (part of the 1:2:1 pattern) |

| [M+2]⁺ (C₉H₅⁷⁹Br⁸¹BrN) | 286.8768 | ~50% (part of the 1:2:1 pattern) |

| [M+4]⁺ (C₉H₅⁸¹Br₂N) | 288.8748 | ~25% (part of the 1:2:1 pattern) |

Note: The molecular weight of this compound is 286.95 g/mol .[2]

Experimental Protocol for Mass Spectrometry Analysis

Electron Ionization (EI) is a common ionization technique for relatively small, volatile organic molecules.

-

Sample Introduction:

-

Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

-

Ionization:

-

In the ion source, the sample molecules are bombarded with high-energy electrons, leading to the formation of a positively charged molecular ion (M⁺).

-

-

Mass Analysis:

-

The ions are accelerated into a mass analyzer (e.g., quadrupole, time-of-flight), which separates them based on their m/z ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

-

-

Data Analysis:

-

Identify the molecular ion peak cluster and confirm the characteristic 1:2:1 isotopic pattern for two bromine atoms.

-

Analyze the fragmentation pattern to gain further structural information. Common fragmentation pathways for quinolines involve the loss of HCN or cleavage of the benzene ring.

-

Caption: Logical Flow of Mass Spectrometry Analysis.

Conclusion

References

-

The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2016. [Link]

-

MDPI. Structural Elucidation of a New Puzzling Compound Emerged from Doebner Quinoline Synthesis. [Link]

-

ACG Publications. Records of Natural Products-SI. [Link]

-

ResearchGate. Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. [Link]

-

National Institute of Standards and Technology. Quinoline, 3-bromo- - the NIST WebBook. [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION A Green Synthesis of N-heterocyclic Pyrimido [4,5-b] Quinolines and Pyrido [2,3-d] Pyrimidines Via Mechan. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

National Institutes of Health. Protocol to perform fragment screening using NMR spectroscopy. [Link]

-

De Gruyter. Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. [Link]

-

ResearchGate. The oa-TOF mass spectra of the major bromine-containing peaks shown in... | Download Scientific Diagram. [Link]

-

PubChemLite. 3,6-dibromoquinoline (C9H5Br2N). [Link]

-

National Institutes of Health. 3,5-Dibromoaniline | C6H5Br2N | CID 221512 - PubChem. [Link]

-

National Institute of Standards and Technology. 3,5-Dibromosalicylaldehyde - the NIST WebBook. [Link]

-

Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. [Link]

-

International Research Publication House. FT-Raman, FTIR Spectra and Normal Co-Ordinate Analysis of Isoquinoline. [Link]

-

YouTube. S3.2.8 Analyse fragmentation patterns in mass spectra to find structure [HL IB Chemistry]. [Link]

-

Asian Journal of Chemistry. Fast Atom Bombardment Mass Spectral Analysis. [Link]

-

ResearchGate. Activation of 6-bromoquinoline by nitration: Synthesis of morpholinyl and piperazinyl quinolones. [Link]

-

MDPI. Identification of Metabolites with Antibacterial Activities by Analyzing the FTIR Spectra of Microalgae. [Link]

-

Journal of Applied Pharmaceutical Science. The combination of ATR-FTIR and chemometrics for rapid analysis of essential oil from Myrtaceae plants – A review. [Link]

Sources

3,5-Dibromoquinoline CAS number and molecular weight

An In-Depth Technical Guide to 3,5-Dibromoquinoline for Advanced Research and Development

Abstract

This technical guide provides a comprehensive overview of this compound, a key halogenated heterocyclic compound. Intended for an audience of researchers, chemists, and professionals in drug development, this document synthesizes critical data on its physicochemical properties, synthetic utility, and applications as a versatile chemical intermediate. We will explore the structural characteristics that impart its unique reactivity and its role in the synthesis of more complex molecules. All data is supported by authoritative sources to ensure scientific integrity and trustworthiness.

Introduction: The Significance of Substituted Quinolines

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous synthetic compounds with diverse biological and physical properties. The introduction of halogen atoms, such as bromine, onto the quinoline ring system dramatically alters its electronic properties and provides reactive handles for further chemical modification. Dibromoquinolines are a class of such compounds where two hydrogen atoms are replaced by bromine.[1] The specific substitution pattern profoundly influences the molecule's reactivity, hydrophobicity, and potential for intermolecular interactions.[1]

This compound, with bromine atoms at the C3 and C5 positions, is a specific isomer with unique reactivity, making it a valuable intermediate in organic synthesis.[1] This guide will focus on the core technical details of this compound, providing a foundation for its effective use in a laboratory and developmental setting.

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. Accurate knowledge of these characteristics is essential for its proper handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| CAS Number | 101861-59-0 | [1][2][3][4] |

| Molecular Formula | C9H5Br2N | [1][2][3][4] |

| Molecular Weight | 286.95 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1][4] |

| Appearance | White Solid | [1] |

| Solubility | Very slightly soluble (0.15 g/L at 25 °C) | [2] |

| InChI Key | IBADFXOMCWHDMS-UHFFFAOYSA-N | [1][4] |

| Storage Conditions | Ambient temperatures | [2] |

Synthesis and Reactivity Insights

The unique arrangement of bromine atoms in this compound governs its synthetic utility. The bromine at the 3-position is on the pyridine ring, while the bromine at the 5-position is on the benzene ring. This electronic differentiation makes selective reactions, such as cross-coupling, possible under specific catalytic conditions, allowing for stepwise functionalization of the quinoline core.

Conceptual Synthetic Workflow

While specific, detailed synthesis routes are proprietary or found in specialized literature, a generalized workflow for creating substituted quinolines often involves cyclization reactions followed by halogenation. The diagram below illustrates this conceptual pathway.

Caption: Conceptual workflow for quinoline synthesis and bromination.

The choice of brominating agent and reaction conditions is critical to achieving the desired 3,5-substitution pattern, selectively targeting specific positions based on the electronic activation or deactivation of the quinoline ring.

Applications in Research and Drug Development

This compound serves primarily as a building block or intermediate for constructing more complex molecular architectures. Its utility is most pronounced in fields requiring fine-tuning of molecular properties for specific biological targets.

Role as a Chemical Intermediate

The two bromine atoms on the quinoline scaffold act as versatile synthetic handles. They are amenable to a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse functional groups. This capability is paramount in drug discovery, where a lead compound is systematically modified to enhance potency, selectivity, or pharmacokinetic properties.

The logical flow from a simple building block to a potential drug candidate is illustrated below.

Caption: Workflow of this compound in discovery chemistry.

This stepwise modification allows researchers to systematically explore the chemical space around the quinoline core to identify molecules with desired therapeutic effects.

Spectroscopic and Structural Elucidation

The definitive identification of this compound and its derivatives relies on modern spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the precise substitution pattern on the quinoline core.[1] The chemical shifts and coupling constants of the aromatic protons (typically in the δ 7.0–9.5 ppm range) are influenced by the strong electron-withdrawing effects of the two bromine atoms and the ring nitrogen, providing a unique fingerprint for the 3,5-isomer.[1]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular formula by providing a highly accurate molecular weight measurement, matching the isotopic pattern expected for a molecule containing two bromine atoms.

Safety, Handling, and Procurement

For research and industrial use only. This product is not intended for medical or consumer applications.[5]

-

Personal Protective Equipment (PPE): Always use in a well-ventilated area or fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place at ambient temperatures.[2]

This compound is available from various chemical suppliers, typically with purities of 96% or 97%.[3][4][5] All orders should be placed through institutional procurement channels, as shipments to residential addresses or medical facilities are generally restricted.[5]

Conclusion

This compound is a synthetically valuable intermediate whose utility is derived from the specific placement of its two bromine atoms. These halogens provide reactive sites for building molecular complexity, making the compound a cornerstone for library synthesis in medicinal chemistry and a versatile building block in materials science. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective application in advanced research and development projects.

References

-

This compound, 97% | 101861-59-0 - J&K Scientific LLC . [Link]

-

This compound, 96% Purity, C9H5Br2N, 10 grams - CP Lab Safety . [Link]

Sources

An In-depth Technical Guide to the Discovery and Synthesis of 3,5-Dibromoquinoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and historical synthesis of 3,5-dibromoquinoline, a key heterocyclic compound with significant applications in medicinal chemistry and materials science. The document delves into the foundational Skraup synthesis, the most probable historical route to this molecule, and explores modern synthetic advancements. Detailed experimental protocols, mechanistic insights, and comparative data are presented to offer a practical resource for researchers. The guide is structured to provide not only procedural instructions but also a deeper understanding of the chemical principles and historical context surrounding the synthesis of this important scaffold.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged scaffold in the realm of biologically active compounds. First isolated from coal tar in 1834 by Friedlieb Ferdinand Runge, quinoline and its derivatives have since been identified as the core of numerous natural products and synthetic pharmaceuticals.[1][2] The strategic functionalization of the quinoline nucleus is a cornerstone of medicinal chemistry, enabling the modulation of pharmacological properties and the development of novel therapeutic agents.[3] Among the vast library of quinoline derivatives, halogenated quinolines, particularly dibromoquinolines, serve as versatile intermediates for the construction of complex molecular architectures through cross-coupling reactions.[4] This guide focuses specifically on this compound, a molecule whose substitution pattern presents unique synthetic challenges and opportunities.

Historical Perspective: The Dawn of Quinoline Synthesis and the Probable Emergence of this compound

The late 19th century marked a period of intense investigation into the synthesis of heterocyclic compounds, driven by the burgeoning dye industry and the quest to synthesize naturally occurring alkaloids. The landmark discovery that laid the foundation for quinoline synthesis was the Skraup synthesis , reported by Czech chemist Zdenko Hans Skraup in 1880.[5][6] This robust, albeit often vigorous, reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene, to construct the quinoline core.[7]

Foundational Synthesis: The Skraup Reaction with 3,5-Dibromoaniline

The Skraup synthesis remains a fundamental method for the preparation of the quinoline ring system. The reaction proceeds through a cascade of transformations initiated by the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, acid-catalyzed cyclization, and finally, oxidation to the aromatic quinoline.

Mechanistic Overview of the Skraup Synthesis

The generally accepted mechanism for the Skraup synthesis can be outlined as follows:

-

Dehydration of Glycerol: Concentrated sulfuric acid dehydrates glycerol to form the highly reactive α,β-unsaturated aldehyde, acrolein.

-

Michael Addition: The amino group of the aniline derivative (in this case, 3,5-dibromoaniline) acts as a nucleophile and adds to the acrolein in a conjugate addition (Michael addition).

-

Cyclization: The resulting β-anilinopropionaldehyde undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to form a 1,2-dihydroquinoline intermediate.

-

Oxidation: The 1,2-dihydroquinoline is then oxidized by an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide) to furnish the final aromatic quinoline product, this compound.

Figure 1: Mechanistic overview of the Skraup synthesis.

Detailed Experimental Protocol for the Skraup Synthesis of this compound

This protocol is adapted from general procedures for the Skraup synthesis of substituted quinolines.[7]

Materials:

-

3,5-Dibromoaniline

-

Glycerol (anhydrous)

-

Concentrated Sulfuric Acid

-

Nitrobenzene (or Arsenic Pentoxide)

-

Ferrous Sulfate (optional, as a moderator)

-

Sodium Hydroxide solution (for workup)

-

Organic solvent for extraction (e.g., dichloromethane or chloroform)

-

Anhydrous sodium sulfate (for drying)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser and a mechanical stirrer, carefully add 3,5-dibromoaniline.

-

Addition of Reagents: To the stirred aniline, add anhydrous glycerol, followed by the cautious, portion-wise addition of concentrated sulfuric acid. The addition of ferrous sulfate as a moderator is recommended to control the exothermic nature of the reaction. Finally, add the oxidizing agent (nitrobenzene).

-

Reaction: Gently heat the reaction mixture. The reaction is often exothermic and may proceed vigorously. Once the initial exotherm subsides, continue to heat the mixture at a temperature of 140-150°C for several hours.

-

Workup: After cooling, the reaction mixture is cautiously poured into a large volume of water. The aqueous solution is then made strongly alkaline by the addition of a concentrated sodium hydroxide solution.

-

Isolation: The crude this compound is isolated by steam distillation or solvent extraction.

-

Purification: The crude product is further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Quantitative Data:

The yields of the Skraup reaction can vary significantly depending on the substituents on the aniline ring and the specific reaction conditions employed. For substituted anilines, yields can range from moderate to good.[8][9]

| Starting Material | Product | Reported Yield (%) |

| Aniline | Quinoline | 84-91 |

| m-Nitroaniline | 5- & 7-Nitroquinoline | Mixture |

| m-Bromoaniline | 5- & 7-Bromoquinoline | Mixture |

Table 1: Representative yields for the Skraup synthesis with various anilines.

Modern Synthetic Approaches to Brominated Quinolines

While the Skraup synthesis is a classic and powerful method, modern organic synthesis often demands milder reaction conditions and greater functional group tolerance. One notable modern approach for the synthesis of highly brominated quinolines involves the bromination of a 1,2,3,4-tetrahydroquinoline precursor followed by aromatization.[10]

Synthesis via Bromination of Tetrahydroquinolines

This multi-step approach offers excellent control over the regioselectivity of bromination.

Figure 2: Modern synthetic route to brominated quinolines.

Detailed Experimental Protocol for the Synthesis of 3,5,6,7-Tetrabromo-8-methoxyquinoline

The following protocol for a related highly brominated quinoline illustrates the principles of this modern approach.[10]

Materials:

-

6-Bromo-8-methoxy-1,2,3,4-tetrahydroquinoline

-

Bromine (Br₂)

-

Chloroform (CHCl₃)

-

5% aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) for aromatization

Procedure:

-

Bromination: A solution of 6-bromo-8-methoxy-1,2,3,4-tetrahydroquinoline in chloroform is treated with a solution of bromine in chloroform at room temperature in the absence of light. The reaction is monitored until the consumption of bromine is complete.

-

Workup: The reaction mixture is washed with a 5% aqueous sodium bicarbonate solution and dried over anhydrous sodium sulfate.

-

Aromatization: The resulting crude brominated tetrahydroquinoline is then treated with an oxidizing agent such as DDQ to effect aromatization to the corresponding polybrominated quinoline.

-

Purification: The final product is purified by column chromatography.

Characterization Data for 3,5,6,7-Tetrabromo-8-methoxyquinoline: [10]

-

¹H NMR (400 MHz, CDCl₃): δ 8.76 (d, J = 1.6 Hz, 1H, H₂), 8.68 (d, J = 1.6 Hz, 1H, H₄), 4.02 (s, OCH₃).

-

¹³C NMR (100 MHz, CDCl₃): δ 154.5, 151.1, 149.8, 137.3, 134.1, 127.9, 120.2, 103.2, 102.8, 61.2 (OCH₃).

Characterization of this compound

The unambiguous identification of this compound relies on a combination of spectroscopic techniques.

| Property | Value |

| Molecular Formula | C₉H₅Br₂N |

| Molecular Weight | 286.95 g/mol |

| Appearance | Typically a solid |

| CAS Number | 101861-59-0 |

Table 2: Physical and chemical properties of this compound.

Spectroscopic Data (Predicted):

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region. The protons on the pyridine ring (H-2 and H-4) will likely appear as doublets or singlets at lower field, while the protons on the benzene ring (H-6, H-7, and H-8) will exhibit characteristic splitting patterns.

-

¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons attached to the bromine atoms (C-3 and C-5) will show characteristic chemical shifts, and the carbons of the pyridine ring will be influenced by the nitrogen atom.

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a dibrominated compound, with intense peaks at M, M+2, and M+4 due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br).

Conclusion

The synthesis of this compound, while not explicitly detailed in early chemical literature, can be confidently approached through the historically significant Skraup reaction using 3,5-dibromoaniline. This foundational method, born from the pioneering era of synthetic organic chemistry, continues to be a valuable tool. Modern synthetic strategies, such as the bromination and subsequent aromatization of tetrahydroquinolines, offer alternative routes with potentially milder conditions and greater control over regioselectivity. This guide has provided a comprehensive overview of both the historical and contemporary approaches to the synthesis of this important dibrominated quinoline, offering researchers and drug development professionals a solid foundation for their work with this versatile chemical scaffold.

References

- 1. benchchem.com [benchchem.com]

- 2. iipseries.org [iipseries.org]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. This compound|Antifungal & Anticancer Research [benchchem.com]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. vivechemistry.wordpress.com [vivechemistry.wordpress.com]

- 7. benchchem.com [benchchem.com]

- 8. 88. The Skraup reaction with m-substituted anilines - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. US6103904A - Skraup reaction process for synthesizing quinolones - Google Patents [patents.google.com]

- 10. Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

Harnessing the Synthetic Power of 3,5-Dibromoquinoline: A Technical Guide for Advanced Organic Synthesis

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, recognized as a "privileged structure" due to its prevalence in a vast array of bioactive compounds and functional materials.[1][2] Among its many derivatives, 3,5-dibromoquinoline emerges as a uniquely versatile chemical intermediate. Its two bromine atoms, positioned on different rings of the quinoline system, serve as powerful synthetic handles for sequential and regioselective functionalization.[3] This guide provides an in-depth exploration of this compound, detailing its synthesis, physicochemical properties, and its pivotal role in palladium-catalyzed cross-coupling reactions. We offer field-proven insights and detailed protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions, empowering researchers, scientists, and drug development professionals to leverage this building block for the creation of complex molecular architectures.

Introduction: The Strategic Value of the Quinoline Core

Quinoline, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, is a structural motif found in numerous natural products, pharmaceuticals, and functional materials.[4][5] Its derivatives exhibit a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[6][7] The U.S. Food and Drug Administration (FDA) has approved numerous quinoline-based drugs, particularly for the treatment of various cancers, underscoring the scaffold's therapeutic relevance.[6]

The strategic introduction of halogen atoms onto the quinoline core dramatically expands its synthetic utility. Halogenated quinolines, particularly bromo-derivatives, are stable, accessible, and serve as ideal precursors for transition metal-catalyzed cross-coupling reactions.[1][8] this compound (C₉H₅Br₂N) is a specific isomer where the bromine substituents at the C3 (pyridine ring) and C5 (benzene ring) positions impart distinct reactivity profiles, making it an invaluable platform for diversity-oriented synthesis.[3]

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of a starting material is fundamental to successful experimental design.

| Property | Value | Source(s) |

| CAS Number | 101861-59-0 | [9][10] |

| Molecular Formula | C₉H₅Br₂N | [9][10] |

| Molecular Weight | 286.95 g/mol | [3][9] |

| Appearance | White Solid | [3] |

| IUPAC Name | This compound | [9] |

| Solubility | Very slightly soluble in water (0.15 g/L at 25 °C) | [9] |

| Storage | Ambient temperatures, sealed, dry | [9][11] |

Synthesis of the this compound Scaffold

Direct bromination of quinoline is often unselective, leading to a mixture of products. Therefore, constructing the this compound scaffold typically requires multi-step, directed synthetic strategies.[3] Classical quinoline syntheses, such as the Skraup or Friedländer methods, can be adapted by using appropriately substituted aniline precursors.[4][12]

The Skraup synthesis, for instance, involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][12] To obtain the 3,5-dibromo substitution pattern, one would ideally start with an aniline already containing a bromine atom that will ultimately be at the C5 position of the quinoline ring, followed by a selective bromination at the C3 position.

Illustrative Synthetic Protocol: Multi-step Synthesis

This protocol outlines a conceptual multi-step pathway, as direct, high-yield single-step syntheses from simple precursors are not well-documented. This approach emphasizes the control required to achieve the specific isomer.

Step 1: Synthesis of a Brominated Aniline Precursor (e.g., 2-Amino-6-bromobenzoic acid) This step is foundational, establishing the bromine on the carbocyclic ring. The choice of a specific substituted aniline is critical for directing the subsequent cyclization.

Step 2: Cyclization via a Modified Friedländer or Gould-Jacobs Reaction The Friedländer synthesis condenses an o-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group.[4][5] Using a brominated o-aminobenzaldehyde and a suitable reaction partner can build the heterocyclic ring.

Step 3: Selective Bromination of the Pyridine Ring Once the 5-bromoquinoline core is formed, a subsequent electrophilic bromination step is performed. The existing substituent and reaction conditions must be carefully controlled to favor bromination at the C3 position. This often requires harsher conditions or specific brominating agents like N-Bromosuccinimide (NBS).

Self-Validation and Causality:

-

Why a multi-step approach? Regioselectivity. Direct bromination of quinoline is notoriously difficult to control. Building the molecule with the halogens in place or added sequentially provides absolute control over the final isomer.[8]

-

Why start with a substituted aniline? The substituents on the aniline precursor dictate the final substitution pattern on the benzene portion of the quinoline ring. This is a core principle of many classical quinoline syntheses.[12]

-

Why control the final bromination? The electronic nature of the quinoline ring influences the position of electrophilic attack. Careful selection of reagents and conditions is necessary to overcome the natural reactivity patterns and achieve C3 bromination.

The Core Utility: Palladium-Catalyzed Cross-Coupling Reactions

The true power of this compound lies in its capacity as a substrate for palladium-catalyzed cross-coupling reactions. These reactions are pillars of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][3] The differential reactivity of the C-Br bonds (C3 vs. C5) can, in principle, be exploited for regioselective functionalization.[8]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone method for creating C-C bonds by coupling an organohalide with an organoboron compound.[13][14] It is widely used in pharmaceutical synthesis due to its mild conditions and the commercial availability of a vast array of boronic acids.[14][15]

Mechanism and Rationale: The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[15]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the quinoline C-Br bond, forming a Pd(II) complex.

-

Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.[13]

-

Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.[15]

Experimental Protocol: Mono-Arylation of this compound

-

System Validation: This protocol is designed for inert atmosphere conditions. All glassware must be oven- or flame-dried. Solvents must be degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

-

Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O)

-

-

Procedure:

-

To a dried Schlenk flask under an argon or nitrogen atmosphere, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the palladium catalyst to the flask.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture with vigorous stirring (typically 80-110 °C).

-

Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[16] This reaction is exceptionally valuable for installing rigid alkynyl linkers into molecular scaffolds, a common strategy in materials science and for creating enzyme inhibitors.[17] The reaction typically employs a dual-catalyst system: a palladium complex and a copper(I) salt co-catalyst.[16]

Mechanism and Rationale:

-

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of Pd(0) to the C-Br bond and subsequent reductive elimination.[16]

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This intermediate is more reactive than the alkyne itself.[16]

-

Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex.[16]

Experimental Protocol: Mono-Alkynylation of this compound

-

System Validation: This reaction is highly sensitive to oxygen, which can cause oxidative homocoupling of the alkyne (Glaser coupling). A rigorously inert atmosphere is critical for high yields.

-

Reagents:

-

This compound (1.0 equiv)

-

Terminal alkyne (1.2-1.5 equiv)

-

Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 1-3 mol%)

-

Copper(I) co-catalyst (e.g., CuI, 2-5 mol%)

-

Amine base (e.g., Triethylamine or Diisopropylamine, used as solvent or co-solvent)

-

Co-solvent (e.g., THF or DMF)

-

-

Procedure:

-

To a dried Schlenk flask under argon, add this compound, the palladium catalyst, and the copper(I) iodide.

-

Evacuate and backfill the flask with inert gas three times.

-

Add the degassed co-solvent (if used) and the amine base via syringe.

-

Add the terminal alkyne dropwise via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with an organic solvent.

-

Concentrate the filtrate and perform a standard aqueous workup.

-

Purify the crude product by column chromatography.

-

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds, coupling an amine with an aryl halide.[18] This reaction has revolutionized the synthesis of aryl amines, which are prevalent in pharmaceuticals.[18][19] It overcomes the limitations of older methods which often required harsh conditions and had limited substrate scope.[20]

Mechanism and Rationale: The catalytic cycle is analogous to C-C couplings but involves nitrogen-based nucleophiles.

-

Oxidative Addition: Pd(0) adds to the aryl halide (Ar-X).

-

Amine Coordination & Deprotonation: The amine (R₂NH) coordinates to the Pd(II) center, and a strong, non-nucleophilic base deprotonates the coordinated amine to form a palladium amido complex.[18]

-

Reductive Elimination: This key step forms the C-N bond and regenerates the Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical to promote this step and prevent side reactions.[21]

Experimental Protocol: Mono-Amination of this compound

-

System Validation: This reaction requires a strictly inert atmosphere and anhydrous conditions. The strong bases used are often moisture-sensitive.

-

Reagents:

-

This compound (1.0 equiv)

-

Primary or secondary amine (1.1-1.3 equiv)

-

Palladium pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%)

-

Phosphine ligand (e.g., XPhos, SPhos, or BINAP, 2-4 mol%)

-

Base (e.g., NaOt-Bu or LiHMDS, 1.2-1.5 equiv)

-

Anhydrous, non-protic solvent (e.g., Toluene or Dioxane)

-

-

Procedure:

-

To a dried Schlenk flask in a glovebox, or under a strong counterflow of argon, add the base, palladium pre-catalyst, and ligand.

-

Add the this compound and the anhydrous solvent.

-

Add the amine substrate via syringe.

-

Seal the vessel and heat the reaction mixture with stirring (typically 80-120 °C).

-

Monitor the reaction by LC-MS.

-

After completion, cool the reaction to room temperature and quench carefully by adding saturated aqueous NH₄Cl.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over Na₂SO₄.

-

Filter, concentrate, and purify by column chromatography.

-

Applications in Drug Discovery and Materials Science

The functionalized quinolines synthesized from this compound are valuable scaffolds for developing novel therapeutics and advanced materials.[3][11]

-

Oncology: Many kinase inhibitors used in cancer therapy feature a substituted quinoline core.[6] The ability to install diverse aryl and amino groups via Suzuki and Buchwald-Hartwig reactions allows for the rapid exploration of structure-activity relationships (SAR) to optimize binding to target kinases.[1] For example, derivatives of dibromoquinolines have shown promise as potent anticancer agents.[22]

-

Antifungal Agents: The dibromoquinoline scaffold has served as a foundational structure for developing novel antifungal agents.[3]

-

Materials Science: Alkynyl-substituted quinolines, synthesized via the Sonogashira reaction, are of interest in the development of organic light-emitting diodes (OLEDs), fluorescent dyes, and other optoelectronic materials due to their extended π-conjugated systems.[11]

Conclusion and Future Outlook

This compound is more than just a chemical; it is a strategic platform for innovation in organic synthesis. Its defined substitution pattern provides two reactive sites that can be selectively addressed using the power of modern palladium catalysis. The protocols and mechanistic insights provided in this guide serve as a robust foundation for researchers aiming to construct complex, high-value molecules. As the demand for novel pharmaceuticals and functional materials continues to grow, the strategic application of versatile intermediates like this compound will remain a critical enabler of discovery and development. Future research will likely focus on achieving even greater regioselectivity in sequential couplings and developing more sustainable, base-metal-catalyzed transformations of this powerful building block.

References

-

Mhaske, S. B., & Argade, N. P. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. PubMed Central. Retrieved from [Link]

-

Chandra, D., et al. (2025). Quinoline-Based FDA-Approved Drugs: Synthetic Route and Clinical Uses. Synlett, 36, 2537–2552. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences. (n.d.). Green Synthesis of Quinoline and Its Derivatives. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]

-

Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of.... Retrieved from [Link]

-

ResearchGate. (n.d.). Preparation of brominated tetrahydroquinolines (2 and 3) and quinolines (5 and 6). Retrieved from [Link]

-

Çakmak, O., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PubMed Central. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. MDPI. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine. Retrieved from [Link]

-

Corio, A., Gravier-Pelletier, C., & Busca, P. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. PubMed. Retrieved from [Link]

-